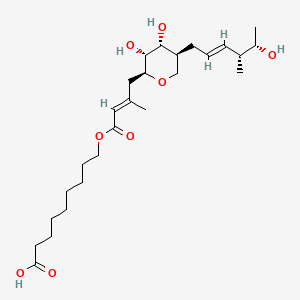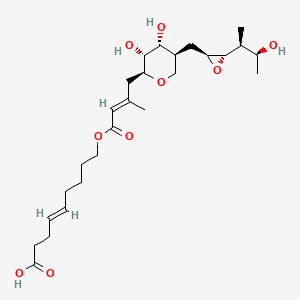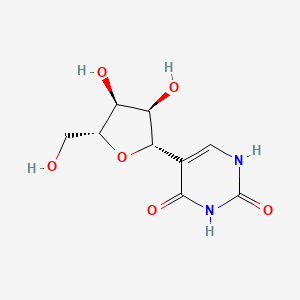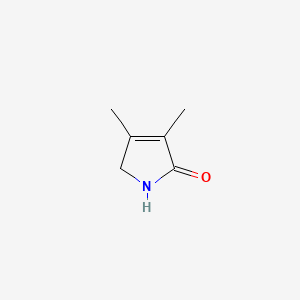
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one
Übersicht
Beschreibung
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with the CAS Number: 4030-22-2 . It has a molecular weight of 111.14 and its IUPAC name is 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is represented by the linear formula C6H9NO . The InChI code for this compound is 1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one are not detailed in the search results, it’s known that this compound is a peroxide with a formyl group that can be used to produce polypyrrole . It has been shown experimentally to have an oxidation potential of about 1.6 V .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one include a molecular weight of 111.14 and an oxidation potential of about 1.6 V .Wissenschaftliche Forschungsanwendungen
-
Antidiabetic Drug Synthesis
- Field: Pharmaceutical Chemistry
- Application: It’s an important building block of the antidiabetic drug glimepiride .
- Method: A four-step, practical, and easily scalable synthesis starting from 3-methyl-4-hydroxy-2-butenolide in water and triflic acid mediated N-benzyl lactam N-deprotection .
- Results: The synthesis process has been accomplished successfully .
-
Spectroscopic Investigations
-
Synthesis of Pandalizine A Alkaloid
- Field: Organic Chemistry
- Application: Used in the total synthesis of pandalizine A alkaloid.
- Method: The synthesis starts from methylmaleic anhydride via the regioselective reduction of methylmaleimide and acid-catalyzed enolization.
- Results: The synthesis of pandalizine A alkaloid has been described.
-
Medicinal Hetero-aromatics
- Field: Medicinal Chemistry
- Application: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Method: Detailed method is not provided in the source .
- Results: They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Antioxidant Properties
- Field: Biochemistry
- Application: The resulting ketones are rearranged to form hydroxymaltol, which also has strong antioxidant properties due to its enolone unit .
- Method: Detailed method is not provided in the source .
- Results: The study was able to investigate the antioxidant properties of the compound .
- Synthesis of Antidiabetic Drug Glimepiride
- Field: Pharmaceutical Chemistry
- Application: It’s an important building block of the antidiabetic drug glimepiride .
- Method: A four-step, practical, and easily scalable synthesis starting from 3-methyl-4-hydroxy-2-butenolide in water and triflic acid mediated N-benzyl lactam N-deprotection .
- Results: The synthesis process has been accomplished successfully .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dimethyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIBSZRMXDJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015869 | |
| Record name | 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one | |
CAS RN |
4030-22-2 | |
| Record name | 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
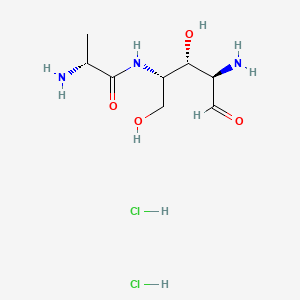
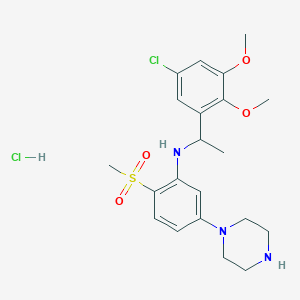
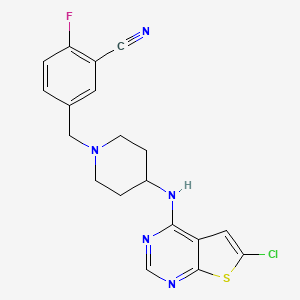
![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)
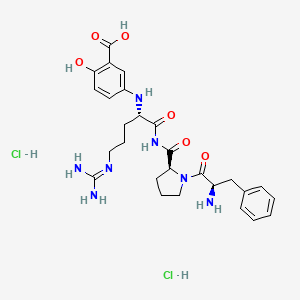


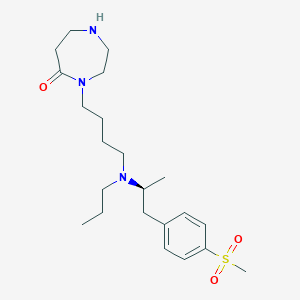
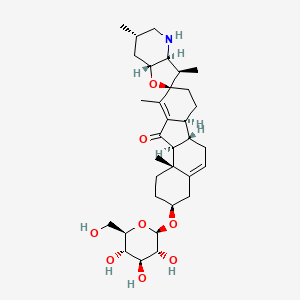
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
